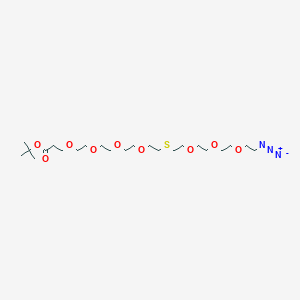

Azido-PEG3-S-PEG4-t-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azido-PEG3-S-PEG4-t-butyl ester is a polyethylene glycol (PEG)-based compound that serves as a PROTAC linker. It is composed of an azide group, a PEG chain, and a t-butyl ester group. This compound is widely used in click chemistry and bioconjugation applications due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Azido-PEG3-S-PEG4-t-butyl ester is synthesized through a multi-step process involving the coupling of PEG chains with azide and t-butyl ester groups. The synthesis typically involves the following steps:

PEGylation: The PEG chains are functionalized with azide and t-butyl ester groups.

Coupling Reaction: The functionalized PEG chains are coupled using appropriate reagents and catalysts under controlled conditions.

Purification: The final product is purified using techniques such as column chromatography to obtain high purity

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used to synthesize the compound.

Optimization: Reaction conditions are optimized for maximum yield and purity.

Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product

Analyse Chemischer Reaktionen

Types of Reactions

Azido-PEG3-S-PEG4-t-butyl ester undergoes various chemical reactions, including:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the azide group and strained alkynes such as DBCO or BCN without the need for a catalyst

Common Reagents and Conditions

CuAAC: Copper sulfate (CuSO₄) and sodium ascorbate are commonly used as the copper catalyst and reducing agent, respectively

SPAAC: Strained alkynes such as DBCO or BCN are used without the need for additional catalysts

Major Products

The major products formed from these reactions are triazole-linked compounds, which are widely used in bioconjugation and drug development .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

The compound features:

- Azide Group : Highly reactive in click chemistry, allowing for efficient conjugation with alkyne-containing molecules.

- PEG Spacers : Enhance solubility in aqueous environments, improving the transport and distribution of the compound in biological systems.

- t-Butyl Ester : Acts as a protecting group that can be selectively removed under acidic conditions, facilitating further chemical modifications.

The primary mechanism of action involves the formation of stable triazole linkages through click chemistry reactions between the azide and alkyne groups. This specificity makes it an essential tool for synthesizing complex biomolecules and drug conjugates .

Click Chemistry

This compound is widely used as a reagent in click chemistry to synthesize complex molecules. The azide group can react with alkynes via:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc)

- Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

These reactions are crucial for creating stable bioconjugates in various research settings .

Bioconjugation

This compound facilitates the linking of biomolecules such as proteins, peptides, and nucleic acids. It is particularly valuable for:

- Antibody-Drug Conjugates (ADCs) : Enhancing therapeutic efficacy by targeting specific cells.

- Protein Labeling : Allowing for imaging and tracking of proteins within biological systems .

Drug Delivery Systems

This compound plays a significant role in developing advanced drug delivery systems:

- Improved Solubility : The PEG component increases the solubility of hydrophobic drugs, enhancing their bioavailability.

- Targeted Delivery : By conjugating drugs to targeting ligands through this linker, it allows selective delivery to specific tissues or cells, thereby minimizing side effects .

Cell Line Studies

In research involving breast cancer cell lines (e.g., MCF-7, SK-BR-3), derivatives of this compound demonstrated effective suppression of cell growth. However, they exhibited lower potency compared to non-PEGylated counterparts, highlighting the need for optimization in drug design .

Drug Delivery Efficiency

Studies have shown that PEGylated compounds significantly enhance pharmacokinetics. For instance, liposomal formulations incorporating PEG derivatives have been reported to improve drug accumulation at tumor sites while reducing systemic toxicity .

Biocompatibility Studies

Research indicates that compounds similar to this compound exhibit low toxicity and high biocompatibility across various biological environments, making them suitable for clinical applications .

Wirkmechanismus

Azido-PEG3-S-PEG4-t-butyl ester exerts its effects through the following mechanisms:

Click Chemistry: The azide group reacts with alkyne groups to form stable triazole linkages, enabling the conjugation of various molecules

PROTAC Linker: In PROTACs, the compound acts as a linker connecting the target protein ligand and the E3 ubiquitin ligase ligand, facilitating the ubiquitination and subsequent degradation of the target protein

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azido-PEG4-t-butyl ester: Similar structure but with a different PEG chain length

Azido-PEG3-t-butyl ester: Lacks the additional PEG4 chain

Uniqueness

Azido-PEG3-S-PEG4-t-butyl ester is unique due to its specific PEG chain length and the presence of both azide and t-butyl ester groups, making it highly versatile for various applications in click chemistry and bioconjugation .

Biologische Aktivität

Azido-PEG3-S-PEG4-t-butyl ester is a synthetic compound that has garnered attention in the field of bioconjugation and drug delivery due to its unique chemical properties. This compound features an azide functional group, which is highly reactive and suitable for click chemistry applications, as well as a t-butyl ester moiety that can be selectively deprotected to reveal a carboxylic acid. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug delivery systems, and its role in PROTAC (Proteolysis Targeting Chimera) technology.

Chemical Structure and Properties

The molecular formula of this compound is C23H45N3O9S, with a molecular weight of approximately 539.68 g/mol. The structure includes:

- Azide Group : Facilitates click chemistry reactions.

- Polyethylene Glycol (PEG) Linkers : Enhance solubility and bioavailability.

- t-Butyl Ester : Serves as a protecting group that can be removed under mild acidic conditions.

This compound primarily functions as a linker molecule in bioconjugation processes. The azide group can participate in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages with terminal alkynes or strained cyclooctynes. This reaction is pivotal for attaching biomolecules such as proteins or nucleic acids to various substrates, enhancing their stability and functionality in biological systems .

The t-butyl ester group can be hydrolyzed to yield a free carboxylic acid, which can further react with amine-containing molecules, allowing for additional conjugation reactions. This dual functionality makes this compound a versatile tool in synthetic chemistry and biomedicine .

Applications in Drug Delivery Systems

This compound is utilized in drug delivery systems due to its ability to improve the solubility and stability of therapeutic agents. The PEG segment enhances the circulation time of drugs in the body, while the azide group allows for selective labeling and targeting of specific tissues or cells .

Table 1: Comparison of Biological Activities

| Compound | Mechanism of Action | Applications |

|---|---|---|

| This compound | Click chemistry for bioconjugation | Drug delivery, PROTAC synthesis |

| Other PEG derivatives | Varies based on functional groups | Varies |

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

- Bioconjugation Efficiency : Research demonstrates that this compound effectively facilitates the conjugation of biomolecules through click chemistry, enhancing their stability and bioactivity .

- PROTAC Development : As a PEG-based linker, this compound is integral in synthesizing PROTACs, which target specific proteins for degradation, offering new therapeutic strategies against diseases like cancer .

- Drug Modification : Studies indicate that modifying drug molecules with this compound improves their pharmacokinetic profiles by increasing solubility and reducing toxicity .

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45N3O9S/c1-23(2,3)35-22(27)4-6-28-8-10-30-12-13-32-15-17-34-19-21-36-20-18-33-16-14-31-11-9-29-7-5-25-26-24/h4-21H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJKMGHIPNYNEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCSCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45N3O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.